molecular formula C23H35N5O3 B14804624 Tert-Butyl [3-({[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]carbamoyl}amino)propyl]carbamate

Tert-Butyl [3-({[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]carbamoyl}amino)propyl]carbamate

Cat. No.: B14804624
M. Wt: 429.6 g/mol
InChI Key: NTCPUSCJDOSUEX-UHFFFAOYSA-N
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Description

Carbamic acid, N-[3-[[[[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]amino]carbonyl]amino]propyl]-, 1,1-dimethylethyl ester is a complex organic compound It features a pyrazole ring substituted with a tert-butyl group and a methylphenyl group, linked to a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, tert-butyl esters, and methylphenyl compounds. The synthesis may involve:

    Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

    Substitution reactions: Introducing the tert-butyl and methylphenyl groups onto the pyrazole ring.

    Carbamate formation: Reacting the substituted pyrazole with isocyanates or carbamoyl chlorides to form the carbamic acid ester.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the methylphenyl group.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, such as anti-inflammatory or anticancer properties. Researchers study these derivatives to develop new pharmaceuticals.

Medicine

In medicine, the compound or its derivatives could be explored for therapeutic applications. For instance, its structural features might make it a candidate for drug development targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The pathways involved could include:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor modulation: Interacting with cell surface receptors to alter cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid derivatives: Compounds with similar carbamate functional groups.

    Pyrazole derivatives: Compounds featuring the pyrazole ring structure.

    Aromatic esters: Compounds with ester functional groups attached to aromatic rings.

Uniqueness

This compound is unique due to its specific combination of functional groups and substituents. The presence of the tert-butyl and methylphenyl groups on the pyrazole ring, along with the carbamic acid ester, distinguishes it from other similar compounds.

Properties

Molecular Formula

C23H35N5O3

Molecular Weight

429.6 g/mol

IUPAC Name

tert-butyl N-[3-[[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]carbamoylamino]propyl]carbamate

InChI

InChI=1S/C23H35N5O3/c1-16-9-11-17(12-10-16)28-19(15-18(27-28)22(2,3)4)26-20(29)24-13-8-14-25-21(30)31-23(5,6)7/h9-12,15H,8,13-14H2,1-7H3,(H,25,30)(H2,24,26,29)

InChI Key

NTCPUSCJDOSUEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NCCCNC(=O)OC(C)(C)C

Origin of Product

United States

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